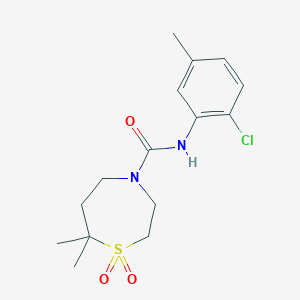![molecular formula C13H10Cl2N4O2 B7680049 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a heterocyclic organic compound that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately the death of cancer cells.
Biochemical and Physiological Effects:
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and enhance DNA repair mechanisms. In addition, this compound has been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in lab experiments is its anti-cancer properties. This compound can be used to study the mechanisms of cancer growth and the effects of anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione in scientific research. One direction is the development of more efficient synthesis methods to increase yield and purity of the compound. Another direction is the study of the compound's effects on different types of cancer cells. Additionally, the potential use of this compound in combination with other anti-cancer agents should be explored. Finally, the development of more soluble forms of the compound should be investigated to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione is a compound that has shown potential in various scientific research applications. Its anti-cancer properties and ability to enhance DNA repair mechanisms make it a promising compound for cancer research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and soluble forms of the compound.
Métodos De Síntesis
The synthesis of 5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been achieved using various methods. One of the most common methods involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-carbaldehyde in the presence of a base. Another method involves the reaction of 5,6-dichloroisatin with 2-ethyl-1,2,4-triazole-3-methanol in the presence of a base. These methods have been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione has been used in various scientific research applications. One of the most common applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been used in the study of DNA repair mechanisms and has been shown to enhance the repair of damaged DNA.
Propiedades
IUPAC Name |
5,6-dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O2/c1-2-19-11(16-6-17-19)5-18-12(20)7-3-9(14)10(15)4-8(7)13(18)21/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAMJCCYEGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)

![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)

![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)